2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
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Overview
Description
2-[4-(4-Methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions:
Acetonitrile Group Addition: The acetonitrile group is introduced through a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The triazole ring and the aromatic ring can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and alkyl halides for alkylation under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, due to its structural features, is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its ability to form stable and reactive intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity, while the aromatic and nitrile groups can interact with hydrophobic and polar regions of proteins, respectively. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Similar in structure but lacks the triazole ring.
3-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole: Contains the triazole ring but lacks the aromatic and nitrile groups.
2-(4-Methoxyphenyl)acetonitrile: Similar but without the triazole ring.
Uniqueness
The uniqueness of 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile lies in its combination of a triazole ring with an aromatic methoxy group and a nitrile group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-14-15(8-7-13)12(17)16(9)10-3-5-11(18-2)6-4-10/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXPAFVXVHCKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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